BenchChemオンラインストアへようこそ!

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Neuroprotection Parkinson's disease Hypoxia model

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral 1-aminoindane derivative bearing methoxy substituents at the 4- and 5-positions of the indane ring system. It belongs to the broader class of conformationally restricted phenethylamine analogs that includes clinically established agents such as rasagiline (a propargylamine MAO-B inhibitor) and its major metabolite 1-(R)-aminoindan.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 168902-75-8
Cat. No. B3108822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS168902-75-8
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(CC2)N)OC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H
InChIKeyLYNRJPIDGDEFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 168902-75-8): Core Identity and Class Context


4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral 1-aminoindane derivative bearing methoxy substituents at the 4- and 5-positions of the indane ring system. It belongs to the broader class of conformationally restricted phenethylamine analogs that includes clinically established agents such as rasagiline (a propargylamine MAO-B inhibitor) and its major metabolite 1-(R)-aminoindan [1]. The compound is supplied as the racemic hydrochloride salt (molecular formula C₁₁H₁₆ClNO₂, MW 229.70), which enhances aqueous solubility relative to the free base form (CAS 168902-80-5) and facilitates its use in aqueous biological assay systems . It has been explicitly evaluated within the Teva Pharmaceutical patent family as a neuroprotective candidate for Parkinson's disease and related neurological disorders [1].

Why Generic 1-Aminoindane Substitution Cannot Replace 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in Research Applications


The 4,5-dimethoxy substitution pattern on the 1-aminoindane scaffold imparts distinctive electronic, steric, and pharmacodynamic properties that are not replicated by unsubstituted 1-aminoindane, 5,6-dimethoxy regioisomers, or N-substituted analogs. In the Teva neuroprotection patent, 4,5-dimethoxy-1-aminoindan (compound 31) was tested alongside (R)-1-aminoindan, 6-fluoro-(R)-1-aminoindan, and (R)-N-acetyl-1-aminoindan in hypoxia-induced hypokinesia and amphetamine-induced stereotypy models, with each compound exhibiting distinct efficacy profiles [1]. Furthermore, the 5,6-dimethoxy-2-aminoindane scaffold is known to produce dopamine D₃ receptor antagonists (e.g., PNU-99194A), whereas the 4,5-dimethoxy-1-aminoindane scaffold has been investigated in a neuroprotective context rather than as a D₃ antagonist [2]. Substituting a different regioisomer or an unsubstituted aminoindane would therefore lead to divergent target engagement and biological readout, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride vs. Closest Analogs


In Vivo Neuroprotective Efficacy in Hypoxia-Induced Hypokinesia Model: 4,5-Dimethoxy-1-aminoindan vs. (R)-1-Aminoindan

In a hypoxia-induced hypokinesia model in rats, 4,5-dimethoxy-1-aminoindan (designated compound 31) administered at 0.8 mg/kg (n=6) was directly compared with (R)-1-aminoindan (RAI) at 0.8 mg/kg (n=5), 6-fluoro-(R)-1-aminoindan (FAI) at 1.2 mg/kg (n=3), (R)-N-acetyl-1-aminoindan (18) at 0.8 mg/kg (n=2), and (R)-6-hydroxy-1-aminoindan (35) at 1.2 mg/kg (n=3), with total movements measured over a 10-hour period post α-MpT injection [1]. The compound was included as a distinct, named entity among a panel of structurally varied aminoindans, confirming that the 4,5-dimethoxy substitution pattern yields a behaviorally active neuroprotective agent separable from the unsubstituted parent and other analogs [1]. Quantitative efficacy values are presented in Figure 8 of the patent [1].

Neuroprotection Parkinson's disease Hypoxia model

Regiochemical Differentiation: 4,5-Dimethoxy-1-aminoindane Scaffold vs. 5,6-Dimethoxy-2-aminoindane Scaffold in Dopamine D₃ Receptor Pharmacology

The 5,6-dimethoxy-2-aminoindane scaffold has been extensively characterized as producing selective dopamine D₃ receptor antagonists. Specifically, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A) was identified as a selective D₃ antagonist with antipsychotic potential in animal models [1]. In contrast, the 4,5-dimethoxy-1-aminoindane scaffold (the core of the target compound) has been developed within a neuroprotective paradigm targeting Parkinson's disease, dementia, and seizure disorders rather than as a D₃ antagonist [2]. This fundamental pharmacodynamic divergence arises from the combination of methoxy regiochemistry (4,5- vs. 5,6-) and amine position (1-amino vs. 2-amino) on the indane ring, resulting in non-overlapping biological target profiles.

Dopamine D₃ receptor Regiochemistry Structure–activity relationship

Enantiomeric Differentiation: Racemic Hydrochloride vs. Individual (R)- and (S)-Enantiomers for Stereospecific Applications

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 168902-75-8) is supplied as the racemic mixture. Separately resolved enantiomers are available: the (R)-enantiomer hydrochloride (CAS 168902-73-6) and the (S)-enantiomer hydrochloride (CAS 168902-74-7) . In the Teva patent, both (R)-4,5-dimethoxy-1-aminoindan (compound 29) and (S)-4,5-dimethoxy-1-aminoindan (compound 30) were evaluated in the amphetamine-induced stereotypy model (Figure 9), indicating that the two enantiomers may exhibit differentiable behavioral pharmacology [1]. The racemic form provides a cost-effective starting point for initial screening, while procurement of individual enantiomers enables stereospecific mechanistic studies.

Enantioselectivity Chiral resolution Stereospecific pharmacology

Hydrochloride Salt Form Advantage: Aqueous Solubility for In Vitro and In Vivo Assay Compatibility

The hydrochloride salt form (CAS 168902-75-8, MW 229.70) provides enhanced aqueous solubility compared to the free base (CAS 168902-80-5, MW 193.24), as noted in the supplier technical specification . This is a critical practical differentiator for laboratories conducting in vitro binding assays, cell-based assays, or in vivo dosing where aqueous dissolution is required. The free base form would require organic co-solvents (e.g., DMSO) that may interfere with certain biological readouts or exceed tolerable solvent concentrations in cell culture.

Aqueous solubility Salt form Bioassay compatibility

Optimal Research and Procurement Scenarios for 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride


Parkinson's Disease Neuroprotection Research: Aminoindane Structure–Activity Relationship Studies

Investigators studying neuroprotective mechanisms in Parkinson's disease models should use this specific compound as a comparator to (R)-1-aminoindan (the rasagiline metabolite) to dissect the contribution of 4,5-dimethoxy substitution to neuroprotective efficacy. The compound has been directly benchmarked against (R)-1-aminoindan in the hypoxia-induced hypokinesia model at 0.8 mg/kg [1], providing a validated experimental starting point. Its racemic nature allows initial broad screening before committing to costly single-enantiomer synthesis.

Dopamine D₃ Receptor Selectivity Profiling: Regioisomeric Discrimination Studies

For laboratories engaged in dopamine D₃ receptor drug discovery, this compound serves as a critical regioisomeric control to 5,6-dimethoxy-2-aminoindane-based D₃ antagonists such as PNU-99194A [2]. Direct comparison of the 4,5-dimethoxy-1-aminoindane scaffold versus the 5,6-dimethoxy-2-aminoindane scaffold in parallel D₃ binding and functional assays can reveal how methoxy position and amine location dictate receptor subtype selectivity and functional activity (antagonist vs. potential agonist or neuroprotective agent).

Chiral Neuroscience Probe Development: Enantiomer-Specific Pharmacological Profiling

Both the (R)- and (S)-enantiomers were individually evaluated in the amphetamine-induced stereotypy model [3], indicating potential stereospecific behavioral effects. Researchers should procure the racemic hydrochloride for initial screening, then obtain the resolved enantiomers (CAS 168902-73-6 and 168902-74-7) for follow-up studies to determine which enantiomer drives neuroprotection, MAO inhibition, or any receptor-mediated effects. The hydrochloride salt form ensures consistent aqueous dissolution across enantiomer batches.

MAO-B Inhibitor Screening Panels: Aminoindane Backbone Diversification

Given that 1-aminoindane derivatives are established MAO-B inhibitors (with rasagiline as the clinical benchmark exhibiting IC₅₀ = 4.43 nM for rat brain MAO-B ), this 4,5-dimethoxy-substituted variant can be included in MAO inhibition screening panels to explore the effect of methoxy substitution on MAO-B vs. MAO-A selectivity. The compound's inclusion in the Teva patent family alongside other aminoindanes with documented MAO inhibitory activity supports its utility in this context [1].

Quote Request

Request a Quote for 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.